
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
Übersicht
Beschreibung
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a chemical compound with the CAS Number: 1803604-64-9 . It has a molecular weight of 174.24 . This compound is known for its versatile applications in scientific research, from organic synthesis to pharmaceutical formulations.
Molecular Structure Analysis
The IUPAC name for this compound is isopropyl 4-hydroxy-2,2-dimethylbutanoate . The InChI code for this compound is 1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available from the web search results.Wissenschaftliche Forschungsanwendungen
Metabolomics Biomarkers for Chemical Exposure
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, by its structural characteristics, may have implications in metabolomics, a field that studies the unique chemical fingerprints left by specific cellular processes. For instance, a study highlighted the role of metabolomics in identifying biomarkers for Bisphenol A (BPA) exposure, showing that intermediates of metabolic pathways like glycolysis and Krebs cycle were significantly altered after exposure to similar complex chemicals (Wang et al., 2018).
Propolis in Wound Healing and Medicine
Research on propolis, a bee product, suggests its potential for medical applications, including wound healing. Polish studies have contributed significantly to understanding the antioxidant, anti-inflammatory, antimicrobial, antiapoptotic, and anticancer properties of propolis. These properties might be relevant to the pharmacological interest in compounds like Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, given its structural and chemical nature (Rojczyk et al., 2020).
Biomarker for Oxidative DNA Damage
In the field of occupational health, especially concerning exposure to nanomaterials, specific biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) have been studied extensively. The compound's role in indicating oxidative stress may provide insights into the potential oxidative properties or implications of chemicals with similar reactivity or structural components, such as Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate (Shekaftik & Nasirzadeh, 2021).
Propolis in Endodontics
The application of propolis in endodontics, due to its rich chemical composition and therapeutic properties, can be a point of interest for similar compounds. Research has shown that propolis could serve various purposes in endodontics, hinting at the potential multifaceted applications of chemically similar compounds (Ahangari et al., 2018).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEVQPDIKBMDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



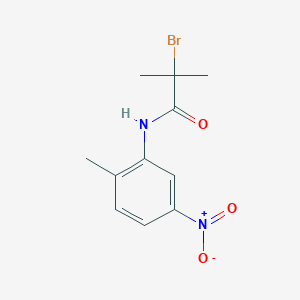

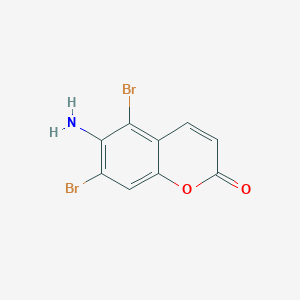
![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
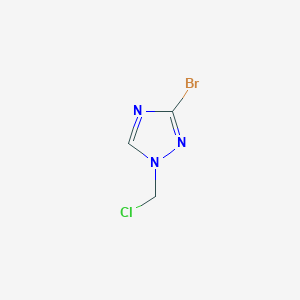
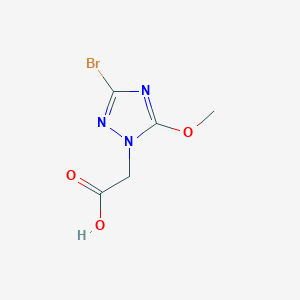
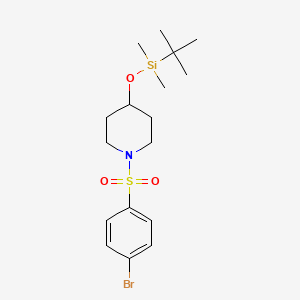
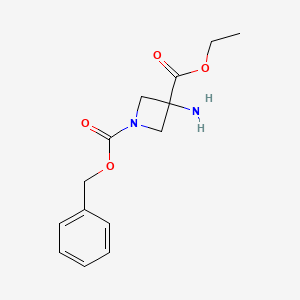

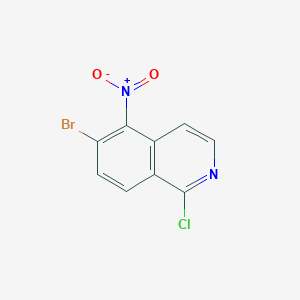

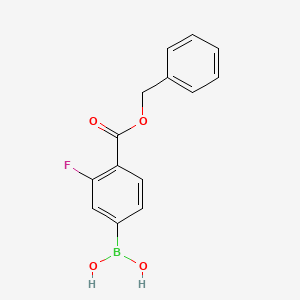

![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)